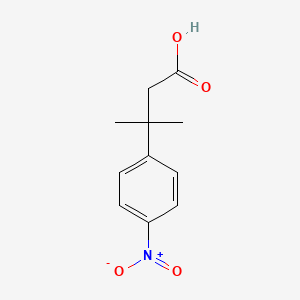![molecular formula C21H16Cl2F3N5S B3002624 3-[(2,4-Dichlorophenyl)methylsulfanyl]-4-ethyl-5-[1-phenyl-5-(trifluoromethyl)pyrazol-4-yl]-1,2,4-triazole CAS No. 778579-08-1](/img/structure/B3002624.png)
3-[(2,4-Dichlorophenyl)methylsulfanyl]-4-ethyl-5-[1-phenyl-5-(trifluoromethyl)pyrazol-4-yl]-1,2,4-triazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 3-[(2,4-Dichlorophenyl)methylsulfanyl]-4-ethyl-5-[1-phenyl-5-(trifluoromethyl)pyrazol-4-yl]-1,2,4-triazole is a synthetic molecule that is part of a broader class of triazole derivatives. These compounds are of significant interest in medicinal chemistry due to their potential antimicrobial properties. The structure of the compound suggests that it may interact with various biological targets, offering a broad spectrum of activity against pathogens.
Synthesis Analysis
The synthesis of related triazole derivatives has been reported using the Vilsmeier–Haack reaction approach. This method involves the formylation of hydrazinylidene derivatives with a phosphorous oxychloride and DMF mixture to yield a series of 1,2,3-triazolyl pyrazole compounds with various aryl substituents . Although the exact synthesis of the compound is not detailed, it is likely that a similar synthetic route could be employed, with the appropriate precursors and reaction conditions tailored to introduce the specific 2,4-dichlorophenylmethylsulfanyl and trifluoromethyl groups.
Molecular Structure Analysis
The molecular structure of triazole derivatives is characterized by the presence of a 1,2,4-triazole ring, which is a five-membered ring containing three nitrogen atoms. This core structure is often modified with various substituents that can influence the compound's biological activity. In the case of the compound , the presence of a dichlorophenylmethylsulfanyl group and a phenyl-trifluoromethylpyrazolyl group suggests that it would have distinct chemical and biological properties, potentially enhancing its interaction with microbial enzymes .
Chemical Reactions Analysis
Triazole derivatives can undergo various chemical reactions, depending on their substituents. The reactivity of the triazole ring itself can be exploited in further synthetic modifications. For example, the Vilsmeier–Haack reaction used in the synthesis of related compounds indicates that the triazole ring can be formylated, introducing an aldehyde functional group that could be used for subsequent chemical transformations . The presence of halogens, such as chlorine, in the dichlorophenyl group may also allow for nucleophilic substitution reactions, which could be used to introduce additional functional groups or link the compound to other molecules.
Physical and Chemical Properties Analysis
The physical and chemical properties of triazole derivatives are influenced by their molecular structure. The presence of electronegative substituents such as the trifluoromethyl group can affect the compound's polarity, solubility, and overall reactivity. The dichlorophenyl group may contribute to the lipophilicity of the compound, potentially affecting its ability to permeate biological membranes. These properties are crucial in determining the compound's suitability as a drug candidate, including its pharmacokinetics and distribution within the body .
Antimicrobial Activity Analysis
The antimicrobial activity of triazole derivatives is a key area of interest. Compounds similar to the one have been tested in vitro against various bacterial and fungal strains, showing a broad spectrum of antimicrobial activities. Some compounds have displayed marked inhibition of bacterial and fungal growth, with activities comparable to standard drugs. The specific interactions with microbial enzymes, such as the E. coli MurB enzyme, have been supported by in silico molecular docking studies, indicating that these compounds can bind effectively to the active sites of these enzymes .
Wissenschaftliche Forschungsanwendungen
Antimicrobial Properties
Compounds related to 3-[(2,4-Dichlorophenyl)methylsulfanyl]-4-ethyl-5-[1-phenyl-5-(trifluoromethyl)pyrazol-4-yl]-1,2,4-triazole have been extensively studied for their antimicrobial properties. For instance, Reddy et al. (2010) synthesized a series of triazole derivatives showing marked inhibition of bacterial and fungal growth, comparable to standard treatments (Reddy, 2010). Bhat et al. (2016) also reported the antimicrobial activities of triazolyl pyrazole derivatives, supported by molecular docking studies (Bhat, 2016).
Catalyst- and Solvent-Free Synthesis
Moreno-Fuquen et al. (2019) developed an efficient approach for the regioselective synthesis of triazole derivatives using catalyst- and solvent-free conditions, which is significant for green chemistry applications (Moreno-Fuquen, 2019).
Antioxidant Activity
Tumosienė et al. (2014) explored S-substituted derivatives of triazoles for their free radical scavenging activity, indicating potential antioxidant applications (Tumosienė, 2014).
Optoelectronic Applications
Azab et al. (2021) conducted a study on pyrazole-triazole hybrids, focusing on their structural and optical properties for potential use in optoelectronic devices (Azab, 2021).
Biological Evaluation and Drug Likeness
Pillai et al. (2019) synthesized Schiff bases tethered with triazole and pyrazole rings, evaluating their antioxidant and α-glucosidase inhibitory activities, and assessed their drug likeness parameters (Pillai, 2019).
Eigenschaften
IUPAC Name |
3-[(2,4-dichlorophenyl)methylsulfanyl]-4-ethyl-5-[1-phenyl-5-(trifluoromethyl)pyrazol-4-yl]-1,2,4-triazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16Cl2F3N5S/c1-2-30-19(28-29-20(30)32-12-13-8-9-14(22)10-17(13)23)16-11-27-31(18(16)21(24,25)26)15-6-4-3-5-7-15/h3-11H,2,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJIVCZXZMNVCFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=C1SCC2=C(C=C(C=C2)Cl)Cl)C3=C(N(N=C3)C4=CC=CC=C4)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16Cl2F3N5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

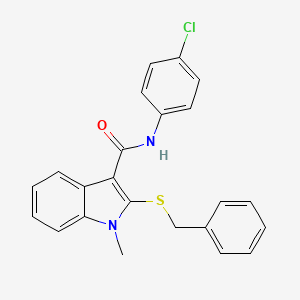
![N-(4H-indeno[1,2-d][1,3]thiazol-2-yl)thiophene-2-carboxamide](/img/structure/B3002546.png)
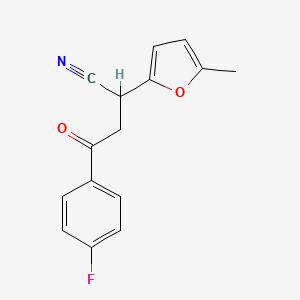
![N-[1-[3-(3-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]azetidin-3-yl]-N,1-dimethylpyrazole-3-carboxamide](/img/structure/B3002548.png)

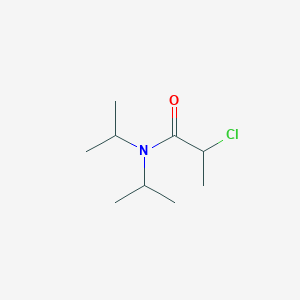
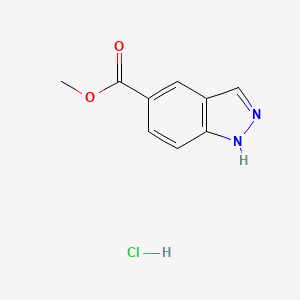
![1-((1H-benzo[d]imidazol-2-yl)methyl)-N-(thiazol-2-yl)piperidine-4-carboxamide](/img/structure/B3002554.png)
![1-(4-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)-3-isopropylurea](/img/structure/B3002556.png)
![3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)propanamide](/img/structure/B3002558.png)
![2-((3-chlorobenzyl)thio)-3-(2-methoxybenzyl)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B3002559.png)
![N-(benzo[d]thiazol-2-yl)-2-(6-oxopyridazin-1(6H)-yl)acetamide](/img/structure/B3002560.png)
